Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of Tolperisone, a centrally acting muscle relaxant. Tolperisone has been widely used in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone (spasticity) and related pains of different origins . This compound is known for its muscle relaxant properties and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate involves several steps, starting from the basic structure of TolperisoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate exerts its effects by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and decreases muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . The precise molecular targets and pathways involved include voltage-gated sodium channels and calcium channels .
Comparison with Similar Compounds
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is similar to other centrally acting muscle relaxants such as:
Tolperisone: The parent compound, known for its muscle relaxant properties.
Eperisone: Another muscle relaxant with similar mechanisms of action.
Lidocaine: A local anesthetic that also blocks sodium channels but is used for different therapeutic purposes
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively block sodium and calcium channels, providing targeted muscle relaxation without significant sedative effects .
Conclusion
This compound is a valuable compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it an important tool in the management of muscle spasticity and related conditions.
Properties
IUPAC Name |
4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJJTOXILPRMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858489 |
Source
|
Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446063-44-1 |
Source
|
Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.